synthesis of p-Hydroxyphenyl 2-pyridyl ketone from 2-bromopyridine
synthesis of p-Hydroxyphenyl 2-pyridyl ketone from 2-bromopyridine
An In-depth Technical Guide to the Synthesis of p-Hydroxyphenyl 2-pyridyl ketone from 2-bromopyridine
Introduction
p-Hydroxyphenyl 2-pyridyl ketone is a versatile chemical intermediate with significant applications in medicinal chemistry and materials science. Its structure, featuring a pyridyl ring linked to a hydroxyphenyl group through a carbonyl bridge, makes it a valuable scaffold for the synthesis of a wide range of biologically active compounds and functional materials. This guide provides an in-depth technical overview of the synthesis of p-Hydroxyphenyl 2-pyridyl ketone, with a primary focus on palladium-catalyzed cross-coupling reactions starting from 2-bromopyridine. The methodologies discussed are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a reliable roadmap for the efficient synthesis of this important molecule.
Strategic Approaches to Synthesis
The construction of the C-C bond between the pyridine and phenyl rings is the cornerstone of this synthesis. Modern organometallic chemistry offers several powerful tools for this transformation, with palladium-catalyzed cross-coupling reactions being the most prominent.[1] The choice of a specific method often depends on the availability of starting materials, functional group tolerance, and desired scale of the reaction.
Suzuki-Miyaura Coupling: A Direct Approach
The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming C-C bonds and is often the preferred route due to its mild reaction conditions and tolerance of a wide variety of functional groups.[2][3] This reaction typically involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex.[4] For the synthesis of p-Hydroxyphenyl 2-pyridyl ketone, this translates to the direct coupling of 2-bromopyridine with 4-hydroxyphenylboronic acid. The presence of a free hydroxyl group on the boronic acid is generally well-tolerated in Suzuki couplings.[5]
Kumada Coupling: Utilizing Grignard Reagents
The Kumada coupling employs a Grignard reagent as the organometallic nucleophile, coupled with an organic halide in the presence of a nickel or palladium catalyst.[6][7] This method is advantageous due to the ready availability and reactivity of Grignard reagents.[8] However, the high reactivity of Grignard reagents necessitates the protection of acidic protons, such as the hydroxyl group of the phenol.[9] Therefore, a multi-step sequence involving protection of p-bromophenol (e.g., as a methoxy ether), formation of the Grignard reagent, Kumada coupling with 2-bromopyridine, and subsequent deprotection would be required.
Negishi Coupling: A Versatile Alternative
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[10] Organozinc reagents are known for their high functional group tolerance and reactivity, making the Negishi coupling a powerful tool in complex molecule synthesis.[11][12] Similar to the Kumada coupling, this approach would likely involve the use of a protected p-hydroxyphenylzinc reagent. The reaction proceeds under mild conditions and often gives high yields.[10][13]
Recommended Synthetic Protocol: Suzuki-Miyaura Coupling
The direct, one-step nature of the Suzuki-Miyaura coupling makes it the most efficient and recommended method for the .
Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura coupling of 2-bromopyridine and 4-hydroxyphenylboronic acid.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Suzuki-Miyaura couplings of 2-bromopyridines.[4][14]
Materials:
-
2-Bromopyridine
-
4-Hydroxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.0 mmol, 1.0 eq), 4-hydroxyphenylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add degassed toluene (10 mL) and degassed deionized water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure p-Hydroxyphenyl 2-pyridyl ketone.
Quantitative Data Summary
| Reagent | Molar Ratio (eq) | Amount (for 1 mmol scale) |
| 2-Bromopyridine | 1.0 | 158 mg |
| 4-Hydroxyphenylboronic acid | 1.2 | 165 mg |
| Potassium Carbonate | 2.0 | 276 mg |
| Palladium(II) Acetate | 0.02 | 4.5 mg |
| Triphenylphosphine | 0.08 | 21 mg |
| Typical Yield | - | 75-90% |
Alternative Synthetic Route: Kumada Coupling with Deprotection
For contexts where the Suzuki-Miyaura coupling may not be ideal, the Kumada coupling offers a robust alternative. This route requires a protection-deprotection sequence for the hydroxyl group. A common protecting group for phenols is the methoxy group, which can be cleaved under various conditions.
Workflow for Kumada Coupling Approach
Caption: Step-wise workflow for the synthesis via Kumada coupling and deprotection.
Deprotection of the Methoxy Group
The cleavage of the methyl ether to reveal the free phenol is a critical final step in this alternative route. Several reagents can accomplish this transformation, with boron tribromide (BBr₃) being a classic and effective choice.
Protocol for Methoxy Group Deprotection:
-
Dissolution: Dissolve the p-methoxyphenyl 2-pyridyl ketone (1.0 mmol) in anhydrous dichloromethane (10 mL) in a flame-dried flask under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of boron tribromide in dichloromethane (1.2 mmol, 1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quenching: Carefully quench the reaction by slowly adding methanol (5 mL) at 0 °C.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography or recrystallization to obtain the final product.
Characterization
The final product, p-Hydroxyphenyl 2-pyridyl ketone, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the carbonyl (C=O) and hydroxyl (O-H) functional groups.
Conclusion
The is readily achievable through modern palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as the most direct and efficient method, tolerating the free hydroxyl group of the boronic acid partner. Alternative routes, such as the Kumada coupling, are also viable but necessitate a protection-deprotection strategy. The choice of synthetic route will ultimately be guided by the specific needs and constraints of the research objective. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to successfully synthesize this valuable chemical intermediate.
References
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Tatamidani, H., Kakiuchi, F., & Chatani, N. (2004). A New Ketone Synthesis by Palladium-Catalyzed Cross-Coupling Reactions of Esters with Organoboron Compounds. Organic Letters, 6(20), 3597–3599. Available at: [Link]
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RSC Publishing. (n.d.). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Advances. Available at: [Link]
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The Journal of Organic Chemistry. (n.d.). Functional-Group-Tolerant Pd-Catalyzed Carbonylative Negishi Coupling with Aryl Iodides. ACS Publications. Available at: [Link]
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Organic Chemistry Portal. (n.d.). A New Ketone Synthesis by Palladium-Catalyzed Cross-Coupling Reactions of Esters with Organoboron Compounds. Available at: [Link]
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Chemsrc. (n.d.). Synthesis of Unsymmetrical Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Organoboron Compounds. Available at: [Link]
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Organ, M. G., et al. (2011). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. PMC. Available at: [Link]
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Kakino, R., et al. (2001). Synthesis of Unsymmetrical Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Organoboron Compounds. Bulletin of the Chemical Society of Japan. Available at: [Link]
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Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. Available at: [Link]
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Grokipedia. (n.d.). Negishi coupling. Available at: [Link]
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OpenOChem Learn. (n.d.). Negishi Coupling. Available at: [Link]
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ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available at: [Link]
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Wikipedia. (n.d.). Kumada coupling. Available at: [Link]
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NROChemistry. (n.d.). Kumada Coupling. Available at: [Link]
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Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
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Rutjes, F. P. J. T., et al. (2006). Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. Radboud Repository. Available at: [Link]
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ResearchGate. (n.d.). Reactions for Suzuki-Miyaura cross coupling of 11a. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Kumada Coupling. Available at: [Link]
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LookChem. (n.d.). p-Hydroxyphenyl 2-pyridyl ketone. Available at: [Link]
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El-Faham, A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC. Available at: [Link]
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